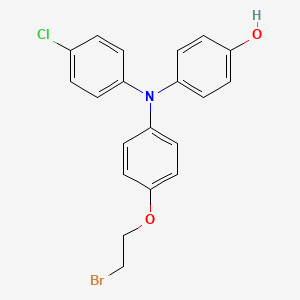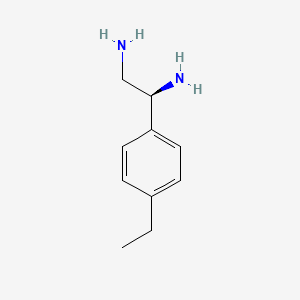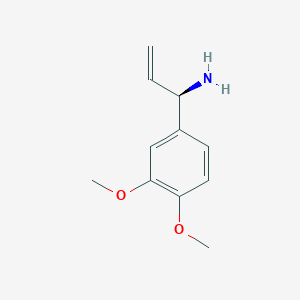
(1R)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an amine group attached to a prop-2-enyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding alkene.
Reduction: The alkene is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the intermediate.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
(1R)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Receptor Binding: Investigated for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of neurological disorders.
Industry
Material Science: Utilized in the development of novel materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
作用機序
The mechanism by which (1R)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways such as neurotransmitter release or enzyme activity.
類似化合物との比較
Similar Compounds
(1R)-1-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but with an ethyl chain instead of a prop-2-enyl chain.
(1R)-1-(3,4-Dimethoxyphenyl)propan-1-amine: Similar structure but with a propan-1-amine chain.
Uniqueness
Structural Differences: The presence of the prop-2-enyl chain in (1R)-1-(3,4-Dimethoxyphenyl)prop-2-enylamine provides unique chemical properties and reactivity.
Biological Activity: Differences in binding affinity and activity due to structural variations.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
(1R)-1-(3,4-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9H,1,12H2,2-3H3/t9-/m1/s1 |
InChIキー |
XPPWVFKCFXGYGM-SECBINFHSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@@H](C=C)N)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(C=C)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B15235371.png)
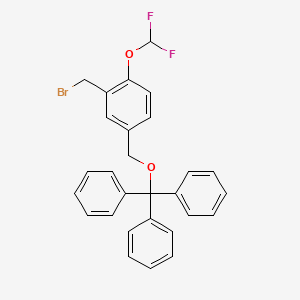
![9-(2-Chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene](/img/structure/B15235396.png)
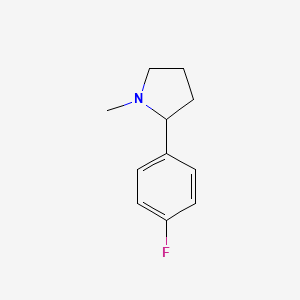
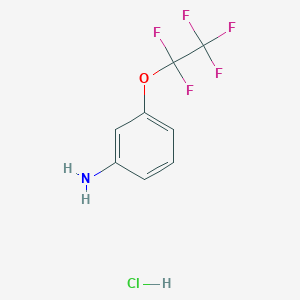
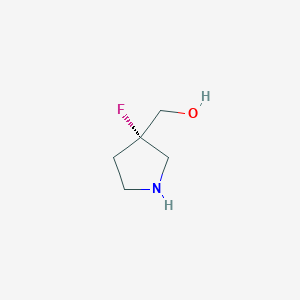
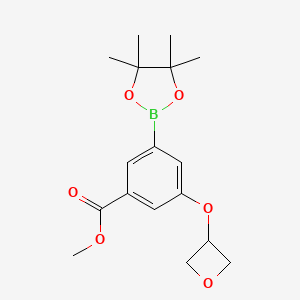

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15235440.png)
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15235446.png)
